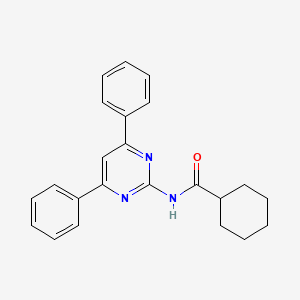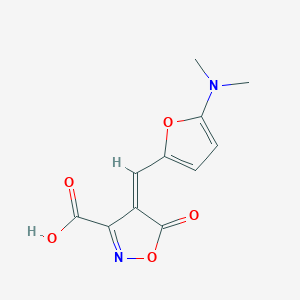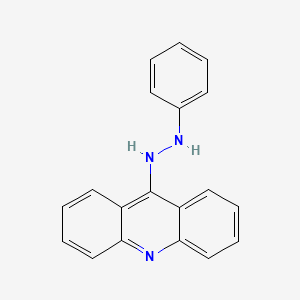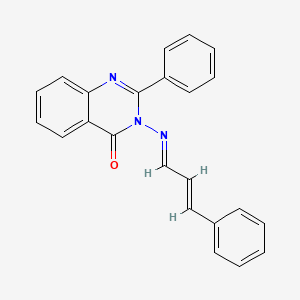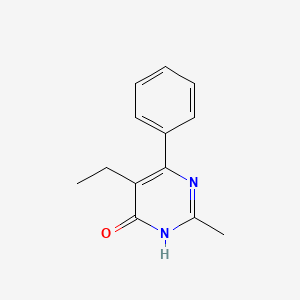
5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one is a heterocyclic organic compound belonging to the pyrimidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may proceed through a multi-step process involving the formation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4(1H)-pyrimidinone: A simpler pyrimidinone derivative with similar structural features.
6-Phenyl-2,4-dihydropyrimidin-4-one: Another pyrimidinone compound with a phenyl group at the 6-position.
Uniqueness
5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one is unique due to the presence of both ethyl and methyl groups along with a phenyl group, which may confer distinct chemical and biological properties compared to other pyrimidinone derivatives.
Properties
CAS No. |
184584-17-6 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
5-ethyl-2-methyl-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14N2O/c1-3-11-12(10-7-5-4-6-8-10)14-9(2)15-13(11)16/h4-8H,3H2,1-2H3,(H,14,15,16) |
InChI Key |
NZRRNYAPEQWIQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



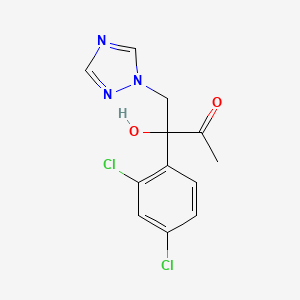
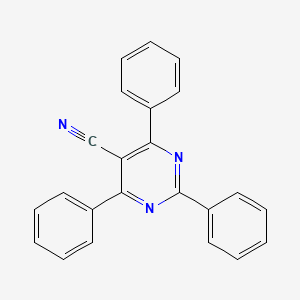
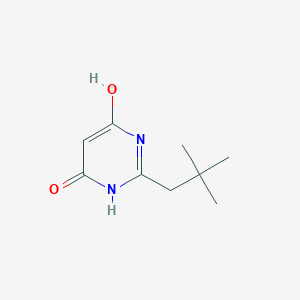
![N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine](/img/structure/B12918881.png)
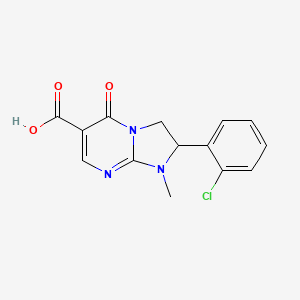
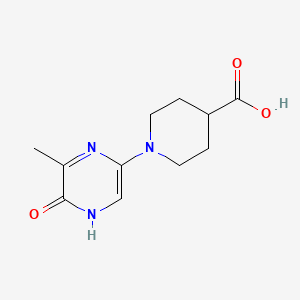
![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)

